Cas no 57105-58-5 (3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid)
57105-58-5 structure
Product Name:3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid
CAS-Nr.:57105-58-5
MF:C9H12O5
MW:200.188583374023
MDL:MFCD24480191
CID:1600900
PubChem ID:3044353
Update Time:2025-06-11
3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid hydrogen 2-methyl ester
- 3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid
- EN300-222627
- 7-Oxa-bicyclo [2,2,1]heptane-2,3-dicarboxylic acid monomethyl ester
- Methyl 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylate
- SCHEMBL2332679
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, monomethyl ester (9CI)
- Endothal-monomethyl
- Methyl hydrogen 3,6-endoxohexahydrophthalate
- 3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 57105-58-5
- 7-Oxa-bicyclo[2,2,1]heptane-2,3-dicarboxylic acid monomethyl ester
- RTYHOZSKZMLUKB-UHFFFAOYSA-N
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, monomethyl ester
- Z1508928884
- AKOS027196595
- DTXSID40972575
- 3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylicacid
-
- MDL: MFCD24480191
- Inchi: 1S/C9H12O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h4-7H,2-3H2,1H3,(H,10,11)
- InChI-Schlüssel: RTYHOZSKZMLUKB-UHFFFAOYSA-N
- Lächelt: O1C2CCC1C(C(=O)OC)C2C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 200.06846
- Monoisotopenmasse: 200.068
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 3
- Komplexität: 274
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topologische Polaroberfläche: 72.8Ų
Experimentelle Eigenschaften
- Dichte: 1.37
- Siedepunkt: 339.4°C at 760 mmHg
- Flammpunkt: 137.1°C
- Brechungsindex: 1.519
- PSA: 72.83
3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-222627-0.05g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 0.05g |
$407.0 | 2023-09-16 | |
| Enamine | EN300-222627-0.1g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 0.1g |
$427.0 | 2023-09-16 | |
| Enamine | EN300-222627-0.25g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 0.25g |
$447.0 | 2023-09-16 | |
| Enamine | EN300-222627-0.5g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 0.5g |
$465.0 | 2023-09-16 | |
| Enamine | EN300-222627-1.0g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 1g |
$1214.0 | 2023-05-01 | ||
| Enamine | EN300-222627-2.5g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 2.5g |
$949.0 | 2023-09-16 | |
| Enamine | EN300-222627-5.0g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 5g |
$3520.0 | 2023-05-01 | ||
| Enamine | EN300-222627-10.0g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 10g |
$5221.0 | 2023-05-01 | ||
| Enamine | EN300-222627-1g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 1g |
$485.0 | 2023-09-16 | |
| Enamine | EN300-222627-5g |
3-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
57105-58-5 | 90% | 5g |
$1406.0 | 2023-09-16 |
3-(methoxycarbonyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid Verwandte Literatur
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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